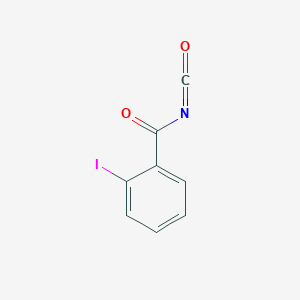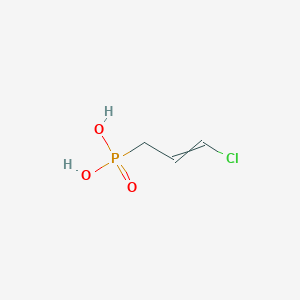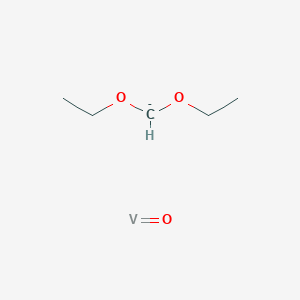
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated benzothiazole derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Benzylthio)benzoic acid: Contains a benzoic acid moiety instead of a benzothiazole ring.
Uniqueness
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is unique due to its specific combination of a benzylsulfanyl group and a benzothiazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
64178-57-0 |
|---|---|
Molecular Formula |
C14H12N2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H12N2S2/c15-11-6-7-12-13(8-11)18-14(16-12)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
KICYGDRUKVBISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)


![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)

![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)


![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)



